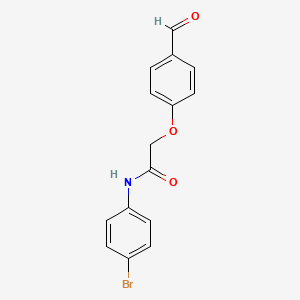
Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a formylphenoxy group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- typically involves the reaction of 4-bromoaniline with 4-formylphenol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the acetamide bond.
Catalysts: Catalysts such as acid catalysts may be used to enhance the reaction rate.
Solvents: Common solvents used in the reaction include dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-chlorophenyl)-2-(4-formylphenoxy)-
- Acetamide, N-(4-fluorophenyl)-2-(4-formylphenoxy)-
- Acetamide, N-(4-methylphenyl)-2-(4-formylphenoxy)-
Comparison
Compared to its analogs, Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets, potentially leading to differences in potency and selectivity.
Properties
CAS No. |
88951-64-8 |
|---|---|
Molecular Formula |
C15H12BrNO3 |
Molecular Weight |
334.16 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-formylphenoxy)acetamide |
InChI |
InChI=1S/C15H12BrNO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-9H,10H2,(H,17,19) |
InChI Key |
RLBDBBORVXQCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



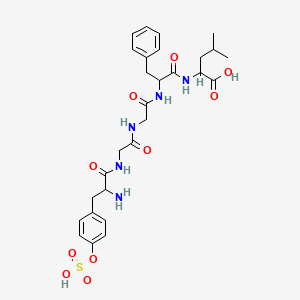




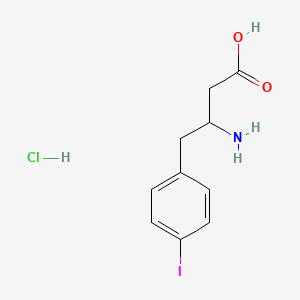
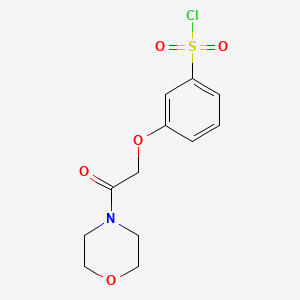



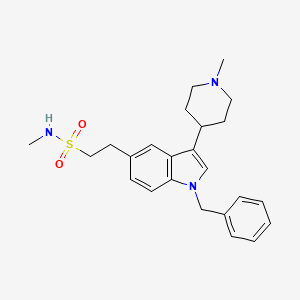
![3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12110055.png)
![5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12110057.png)
